(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 154747-82-7
VCID: VC21172350
InChI: InChI=1S/C6H10ClNO/c1-5-2-3-6(9)8(5)4-7/h5H,2-4H2,1H3/t5-/m1/s1
SMILES: CC1CCC(=O)N1CCl
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6 g/mol

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one

CAS No.: 154747-82-7

Cat. No.: VC21172350

Molecular Formula: C6H10ClNO

Molecular Weight: 147.6 g/mol

* For research use only. Not for human or veterinary use.

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one - 154747-82-7

Specification

CAS No. 154747-82-7
Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
IUPAC Name (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one
Standard InChI InChI=1S/C6H10ClNO/c1-5-2-3-6(9)8(5)4-7/h5H,2-4H2,1H3/t5-/m1/s1
Standard InChI Key YXSPRXDRLVSOEZ-RXMQYKEDSA-N
Isomeric SMILES C[C@@H]1CCC(=O)N1CCl
SMILES CC1CCC(=O)N1CCl
Canonical SMILES CC1CCC(=O)N1CCl

Introduction

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is a chiral compound belonging to the pyrrolidinone family, characterized by a five-membered lactam ring structure. The presence of a chloromethyl group at the first position and a methyl group at the fifth position contributes to its unique chemical properties and reactivity. This compound is significant in medicinal chemistry due to its potential applications in drug synthesis and development.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one.

  • Method 1: Alkylation of an amine precursor followed by cyclization to form the lactam structure.

  • Method 2: Reaction of pyrrolidinone derivatives with chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a base.

These methods allow for the control of stereochemistry, ensuring that the desired chiral form is obtained.

Reactivity and Applications

The reactivity of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is influenced by its electronic structure and steric factors due to its chiral nature. This allows for selective reactions leading to various derivatives useful in medicinal chemistry.

Potential Applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds, particularly those targeting specific enzymes or receptors.

  • Antibacterial Activity: Compounds derived from this structure have shown promising antibacterial properties against resistant strains, making them candidates for further research in antibiotic development .

Research Findings

Recent studies have highlighted the importance of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one in various biological evaluations:

StudyFindings
Derivatives exhibited significant antibacterial activity against Helicobacter pylori, with inhibition zones indicating effectiveness against both sensitive and resistant strains.
Antioxidant activity was observed in related pyrrolidinone derivatives, showcasing the potential for developing antioxidant agents based on this compound.
Investigated as a p300 bromodomain inhibitor, demonstrating potential in cancer treatment through transcriptional regulation pathways.

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